Buergerinin G

Übersicht

Beschreibung

Total Synthesis of Buergerinin G

The synthesis of Buergerinin G has been successfully achieved through a series of chemical reactions that establish its absolute stereochemistry. The process begins with thymidine, from which Buergerinin F is synthesized in a linear sequence of 15 steps, culminating in a 9% overall yield. Buergerinin G is then obtained by oxidizing Buergerinin F with ruthenium tetroxide, resulting in a 77% yield of the final product . This synthesis pathway not only confirms the stereochemical structure of Buergerinin G but also provides a method for its production from relatively simple starting materials.

Enantioselective Synthesis Approach

A novel approach to the synthesis of Buergerinin G involves the enantioselective aldol reaction of tetrasubstituted ketene silyl acetals with achiral aldehydes. This method utilizes tin(II) triflate coordinated with a chiral diamine to produce aldols with chiral tertiary alcohols at the α-positions. The reaction has been applied to construct the basic skeletons of Buergerinins F and G from achiral materials. Specifically, (+)-Buergerinin G is prepared through a ten-step linear process starting from crotonaldehyde, with an overall yield of 18%. A key step in this synthesis is an intramolecular Wacker-type ketalization of the dihydroxy-β-lactone. This method provides a divergent synthesis route for both Buergerinins F and G from a unified optically active aldol-type intermediate .

Molecular Structure Analysis

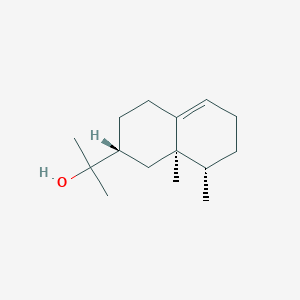

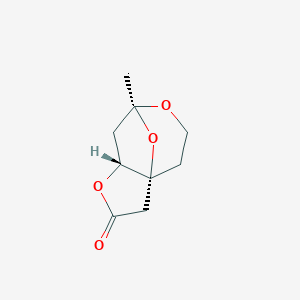

The molecular structure of Buergerinin G has been elucidated using spectroscopic methods and X-ray crystallographic analysis. These techniques have allowed for the determination of the unique trioxatricyclo[5.3.1.0^1,5]undecane skeleton that characterizes Buergerinin G. The structural analysis confirms the presence of this novel carbon framework, which is not commonly found in natural products. The 1H, 13C NMR, and EI-MS data provided the necessary information to confirm the structure of Buergerinin G .

Physical and Chemical Properties

While the specific physical and chemical properties of Buergerinin G are not detailed in the provided papers, the synthesis and structural analysis imply that it possesses characteristics typical of iridoid-related compounds. These properties may include solubility in common organic solvents, reactivity with oxidizing agents, and the potential for forming derivatives through functional group transformations. The unique structure of Buergerinin G suggests that it may exhibit distinct biological activities, which could be explored in further studies.

Applications and Case Studies

Although the provided papers do not mention specific case studies, the synthesis of Buergerinin G is of significant interest due to its potential as an antiphlogistic and febrifuge agent. The unique structure of Buergerinin G, with its trioxatricyclo[5.3.1.0^1,5]undecane skeleton, may contribute to its biological activity. Further research could involve the exploration of its pharmacological properties and the investigation of its efficacy in relevant biological models .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

- Buergerinin G, alongside Buergerinin F, has been synthesized to establish their absolute stereochemistry. Buergerinin F was synthesized from thymidine in a 15-step process, with Buergerinin G subsequently obtained through oxidation of Buergerinin F (Han & Lowary, 2003).

- The novel structures of Buergerinin F and G were determined from Scrophularia buergeriana roots using spectroscopic and X-ray crystallographic analysis (Lin et al., 2000).

Chemical Analysis and Derivation

- A new iridoid derivative named Buergerinin was isolated from the roots of Scrophularia buergeriana Miq., with its structure elucidated based on MS and NMR spectroscopic analyses (Wu et al., 2014).

- An enantioselective aldol reaction of tetrasubstituted ketene silyl acetals with achiral aldehydes was developed, applied to construct the basic skeletons of Buergerinins F and G from achiral materials. (+)-Buergerinin G was prepared via this method in an 18% overall yield (Shiina et al., 2009).

Safety And Hazards

This section would detail any known safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.

Zukünftige Richtungen

Finally, this part would discuss potential future research directions. This could involve proposed experiments to learn more about the compound, potential applications that have yet to be fully explored, or ways that its synthesis could be improved.

Please note that the availability and depth of information can vary depending on the compound . For a less-studied compound, some sections might be quite brief or speculative. For a well-studied compound, each section could be quite detailed. If you have a different compound or a more specific question about a certain aspect of the compound, feel free to ask!

Eigenschaften

IUPAC Name |

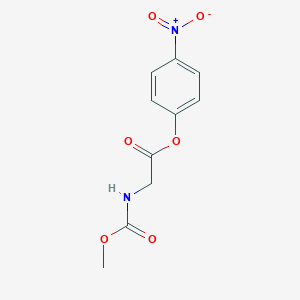

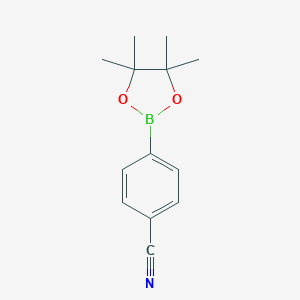

(1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUBALCNECIHCV-BWVDBABLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3C(O1)(CCO2)CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]3[C@@](O1)(CCO2)CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buergerinin G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.